1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 148044-44-4
VCID: VC0211635
InChI: InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
SMILES: CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

CAS No.: 148044-44-4

Cat. No.: VC0211635

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one - 148044-44-4

Specification

CAS No. 148044-44-4
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name 1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone
Standard InChI InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
SMILES CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
Canonical SMILES CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
Appearance Oil

Introduction

ParameterValue
Chemical Name1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
CAS Number148044-44-4
Molecular FormulaC14H20O3
Molecular Weight236.307 g/mol
Exact Mass236.141
InChI KeyLKMLLBCTPPDIRT-UHFFFAOYSA-N

This compound is officially recognized in chemical databases and commercial catalogs, making it accessible for research purposes through various suppliers .

Natural Source and Discovery

The compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one was initially isolated from Mikania minima, a plant species known for its diverse phytochemical profile . The isolation and characterization of this compound were documented in phytochemical research focused on sesquiterpene lactones present in this plant species. According to the literature, this discovery was reported in a 1993 publication in the journal Phytochemistry (Volume 32, Issue 6, pages 1509-1513) .

Mikania is a genus belonging to the Asteraceae family, and various species within this genus have been studied for their bioactive components. The isolation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one from Mikania minima contributes to the growing body of knowledge regarding natural products with potential research applications.

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one features several key functional groups that define its chemical behavior. The complete structural representation can be described using the InChI code:

InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3

The structure includes:

  • A benzene ring core

  • A methoxy group at the para position

  • A hydroxy-methylbutyl substituent at the meta position

  • An acetyl group (ethan-1-one) functional group

The compound's structural characteristics include:

Structural ParameterValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Heavy Atom Count17
Complexity250
Defined Atom Stereocenter Count0

These structural features play a significant role in determining the compound's physical properties and potential biological interactions .

Physicochemical Parameters

The physicochemical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one are important for understanding its behavior in various research applications. The key parameters include:

ParameterValue
Physical StateSolid at room temperature
LogP2.4
Topological Polar Surface Area (tPSA)46.5 Ų
SolubilitySoluble in DMSO; may dissolve in H₂O, Ethanol, or DMF

The LogP value of 2.4 indicates a moderate lipophilicity, suggesting the compound has a reasonable balance between hydrophilic and lipophilic properties . This property is particularly relevant for predicting membrane permeability and potential biological distribution. The tPSA value of 46.5 Ų provides information about the compound's polarity and its potential for cell membrane penetration .

Biological Activity and Research Applications

Research Applications

The compound is primarily referenced as a research tool in life sciences . Its applications may include:

  • Phytochemical research: As a naturally occurring compound, it serves as a reference standard for phytochemical profiling of related plant species.

  • Structure-activity relationship (SAR) studies: The compound's defined structure makes it valuable for comparative studies with structurally related compounds.

  • Biomarker analysis: The compound may have applications in biomarker research, as suggested by its listing under biomarker analysis categories in some commercial catalogs .

The research value of this compound is evidenced by its availability from multiple commercial suppliers specializing in research chemicals . These suppliers provide the compound in various formats suitable for research applications, including powder form and DMSO solutions of defined concentrations.

FormStorage TemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

For shipping purposes, the compound is reported to be stable at ambient temperature for a few days during ordinary shipping and time spent in customs procedures . Most suppliers recommend storage at -20°C for optimal long-term stability .

Solubility Profile and Formulation Considerations

The solubility characteristics of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one have important implications for its use in research:

  • Primary solvent: DMSO (dimethyl sulfoxide) is the recommended primary solvent for dissolving the compound .

  • Alternative solvents: If solubility in DMSO is limited, alternative solvents such as water, ethanol, or DMF (dimethylformamide) may be tested .

For in vivo applications, several formulation options have been suggested:

Formulation TypeComposition
Injection Formulation 1DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection Formulation 2DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Injection Formulation 3DMSO : Corn oil = 10 : 90

These formulations are particularly relevant for compounds with low water solubility (< 1 mg/mL) and may be applicable to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one depending on the specific research requirements .

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